molecular formula C12H11NO4 B1387012 Methyl 1-acetyl-2-oxoindoline-6-carboxylate CAS No. 676326-36-6

Methyl 1-acetyl-2-oxoindoline-6-carboxylate

Cat. No.: B1387012
CAS No.: 676326-36-6
M. Wt: 233.22 g/mol
InChI Key: QIMXPFXIAXDPBS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Methyl 1-acetyl-2-oxoindoline-6-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of angiogenesis. It interacts with various enzymes and proteins involved in the formation of new blood vessels. For instance, it inhibits the activity of angiokinases, which are enzymes that promote angiogenesis . This inhibition is crucial in preventing the growth of tumors, as they rely on new blood vessels for oxygen and nutrients. Additionally, this compound interacts with other biomolecules, such as growth factors and receptors, to exert its anti-angiogenic effects .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of endothelial cells, which are essential for the formation of new blood vessels . This inhibition is achieved through the downregulation of pro-angiogenic genes and the upregulation of anti-angiogenic genes. Furthermore, this compound affects cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. Firstly, it binds to angiokinases, inhibiting their enzymatic activity . This binding prevents the phosphorylation of downstream signaling proteins, which are necessary for the activation of pro-angiogenic pathways. Additionally, this compound can induce changes in gene expression by modulating transcription factors and epigenetic regulators . These changes result in the suppression of genes that promote angiogenesis and the activation of genes that inhibit it .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under normal conditions, but it may degrade at high temperatures . Long-term studies have shown that this compound can have sustained anti-angiogenic effects, leading to prolonged inhibition of blood vessel formation . Its stability and efficacy may decrease over extended periods, necessitating proper storage and handling to maintain its activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits angiogenesis without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as liver and kidney damage . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, where a minimum concentration of the compound is required to achieve significant anti-angiogenic activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of key metabolites . For instance, it can inhibit the activity of enzymes involved in the biosynthesis of nucleotides and amino acids, leading to reduced cellular proliferation . Additionally, this compound can affect metabolic flux by altering the levels of intermediates in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . It can be taken up by cells through active transport mechanisms and distributed to different cellular compartments. The compound may also bind to plasma proteins, affecting its bioavailability and distribution in the body . Furthermore, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can be targeted to different cellular compartments through post-translational modifications and targeting signals . For example, the compound may localize to the nucleus, where it modulates gene expression, or to the cytoplasm, where it interacts with signaling proteins . The subcellular localization of this compound is essential for its ability to inhibit angiogenesis and exert its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method of preparing methyl 1-acetyl-2-oxoindoline-6-carboxylate involves the oxidation of indolone and methyl acetate under alkaline conditions . Another method includes the synthesis from methyl 2-oxoindoline-6-carboxylate using high reaction temperatures and a reaction solvent that enables the azeotropic removal of acetic acid during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-acetyl-2-oxoindoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce the target compound, while reduction and substitution reactions can yield various derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 1-acetyl-2-oxo-3H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-7(14)13-10-5-9(12(16)17-2)4-3-8(10)6-11(13)15/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMXPFXIAXDPBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=O)CC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657817
Record name Methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676326-36-6
Record name Methyl 1-acetyl-2-oxoindoline-6-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676326366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 1-ACETYL-2-OXOINDOLINE-6-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW3VK66XEB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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